[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate
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Overview
Description
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[25]octan-6-yl] N-(4-aminocyclohexyl)carbamate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate typically involves multiple steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the oxirane ring: The oxirane ring is introduced through an epoxidation reaction.
Attachment of the methoxy group: The methoxy group is added via a methylation reaction.
Formation of the carbamate linkage: The final step involves the reaction of the spirocyclic intermediate with N-(4-aminocyclohexyl)carbamate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxirane groups.
Reduction: Reduction reactions can occur at the carbamate linkage and the spirocyclic core.
Substitution: Substitution reactions can take place at various positions on the spirocyclic structure and the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Chemistry
In chemistry, [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may have applications in the treatment of various diseases due to its unique chemical structure and reactivity.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure and the presence of multiple functional groups. This combination of features makes it distinct from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C23H38N2O5 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate |
InChI |
InChI=1S/C23H38N2O5/c1-14(2)5-10-18-22(3,30-18)20-19(27-4)17(11-12-23(20)13-28-23)29-21(26)25-16-8-6-15(24)7-9-16/h5,15-20H,6-13,24H2,1-4H3,(H,25,26)/t15?,16?,17-,18-,19-,20-,22+,23+/m1/s1 |
InChI Key |
NRQIOBIGZOJSBU-NCQCNRHSSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC4CCC(CC4)N)OC)C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC4CCC(CC4)N)OC)C |
Origin of Product |
United States |
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